molecular formula C8H7BrF2 B1283552 4-(2-Bromoethyl)-1,2-difluorobenzene CAS No. 175018-77-6

4-(2-Bromoethyl)-1,2-difluorobenzene

Cat. No. B1283552
M. Wt: 221.04 g/mol
InChI Key: XCKJCCCKEWTUIV-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1,2-difluorobenzene is a halogenated aromatic compound that contains a benzene ring substituted with bromoethyl and difluoro groups. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, 1-bromo-2,4-difluorobenzene can be synthesized from m-phenylene diamine by the Schiemann reaction followed by bromination, yielding a product with high purity and a total yield of 40% . Similarly, 1,2-dibromobenzenes, which are structurally related to 4-(2-Bromoethyl)-1,2-difluorobenzene, can be synthesized through regioselective bromination and halogen/metal permutations . These methods provide valuable insights into the potential synthetic routes for 4-(2-Bromoethyl)-1,2-difluorobenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often characterized by the presence of halogen bonding and other non-covalent interactions. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions are dominant in the chloro and bromo derivatives, while I...I interactions are significant in the iodo derivative . These interactions can influence the packing and stability of the crystal structure, which may also be relevant for the molecular structure analysis of 4-(2-Bromoethyl)-1,2-difluorobenzene.

Chemical Reactions Analysis

Halogenated benzene derivatives are versatile intermediates in organic chemistry. For instance, 4-fluorobromobenzene and 4-fluoroiodobenzene can be used as precursors for organometallic nucleophilic reagents . The reactivity of such compounds is influenced by the leaving ability of substituent groups, which can be optimized for high radiochemical yields. This suggests that 4-(2-Bromoethyl)-1,2-difluorobenzene could also participate in various nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are closely related to their molecular structure. For example, the steric hindrance in 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene affects its spectroscopic properties and redox behavior . Additionally, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile reveals intermolecular interactions such as aryl–perfluoroaryl stacking and C—H⋯F contacts, which contribute to the material's properties . These findings can be extrapolated to predict the properties of 4-(2-Bromoethyl)-1,2-difluorobenzene, such as its solubility, melting point, and potential for forming crystalline structures.

Scientific Research Applications

Synthesis and Organic Transformations

4-(2-Bromoethyl)-1,2-difluorobenzene and related compounds are valuable in various organic transformations. For instance, derivatives such as 1,2-Dibromobenzenes are crucial precursors for reactions based on benzynes' intermediate formation. These derivatives are obtained through sequences like regioselective bromination, ortho-metalation, and halogen/metal permutations, which are significant in organic synthetic strategies (Diemer, Leroux, & Colobert, 2011).

Catalysis and Substitution Reactions

The compound also finds applications in catalysis, as illustrated in studies involving the substitution of aromatic fluorides with disulfides. For example, the presence of RhH(PPh3)4 as a catalyst facilitates the reaction of aromatic fluorides with organic disulfides, indicating the compound's utility in promoting specific types of chemical reactions (Arisawa et al., 2008).

Vibrational Spectroscopy and Structural Analysis

In the field of vibrational spectroscopy, compounds like 1-bromo-2,4-difluorobenzene have been used to conduct normal coordinate analyses, aiding in the vibrational assignments of various molecules. These analyses contribute to the understanding of molecular structures and behaviors (Reddy & Rao, 1994).

Electrochemical Studies

Electrochemical studies have utilized halobenzenes, including 1-bromo-4-fluorobenzene, to understand mechanisms like cathodic dehalogeno-defluorination. Such studies are crucial in areas like the development of electrochemical synthesis processes and the understanding of reaction mechanisms in electrolytes (Horio et al., 1996).

Organometallic Chemistry

Partially fluorinated benzenes, including 1,2-difluorobenzene, are increasingly recognized for their roles in organometallic chemistry. They serve as solvents or ligands in transition-metal-based catalysis, demonstrating their versatility in facilitating and influencing metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes determining appropriate handling and disposal procedures.


Future Directions

This involves identifying areas of further research, such as potential applications of the compound, ways to improve its synthesis, or new reactions it could undergo.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. In such cases, computational chemistry methods can sometimes be used to predict some of these properties.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

4-(2-bromoethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJCCCKEWTUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567056
Record name 4-(2-Bromoethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-1,2-difluorobenzene

CAS RN

175018-77-6
Record name 4-(2-Bromoethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)-1,2-difluorobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-(3,4-difluoro-phenyl)-ethanol (5 g, 0.032 mol, from step (iii) above), 51.84 ml (49%, 0.64 mol) of HBr in acetic acid and 5 ml of sulfuric acid was stirred at 100° C. for 4 h. The reaction mixture was poured into ice and extracted with diethylether. Organic layer was washed with NaHCO3, water and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by purification (three times) over silica gel using petroleum ether as eluent afforded (1.8 g) of the title compound as a liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
51.84 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

17.59 g (111 mmol) of 2-(3,4-difluorophenyl)ethanol, 16 ml (137 mmol) of hydrogen bromide, 6.8 ml (234 mmol) of conc. sulfuric acid were added in the order, and the mixture was heated under reflux for 3 hrs. The reaction mixture was poured onto an ice-bath, an organic layer and an aqueous layer were separated, the aqueous layer was extracted with ether, the extract combined with the organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate. The solvent was distilled off, the solution condensed and purified by vacuum distillation to obtain 21.96 g (bp 68-70° C./2-4 Torr.) of oily product. The oily product was purified by column chromatography (elution solvent: hexane:ethyl acetate=3:1), the eluate was further purified by vacuum distillation to obtain 19.79 g of the title compound (81%, bp 73-75° C./4 Torr.) as oily product.
Quantity
17.59 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ID Iyamu, Y Zhao, PT Parvatkar, BF Roberts… - Bioorganic & medicinal …, 2022 - Elsevier
Malaria is a prevalent and lethal disease. The fast emergence and spread of resistance to current therapies is a major concern and the development of a novel line of therapy that could …
Number of citations: 3 www.sciencedirect.com
ID Iyamu - 2016 - search.proquest.com
Malaria is a mosquito-borne infectious disease, which remains a public health challenge globally. About half of the world population is at risk with 214 million new cases and …
Number of citations: 2 search.proquest.com

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